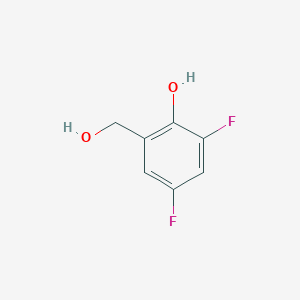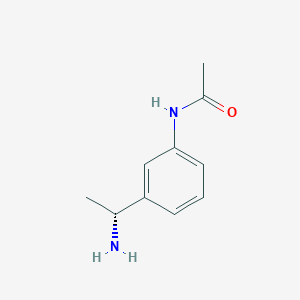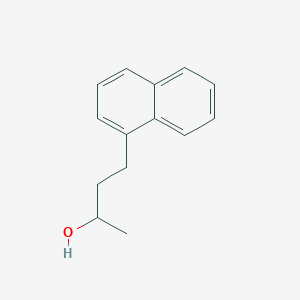![molecular formula C11H17Cl2N3 B13605923 dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride](/img/structure/B13605923.png)
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The compound’s structure includes a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. This unique structure contributes to its diverse chemical and biological properties.
准备方法
The synthesis of dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride involves several steps. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core. This can be achieved through the reaction of a pyrrole derivative with a pyridine derivative under specific conditions. The resulting intermediate is then subjected to further reactions to introduce the dimethylaminoethyl group.
For industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired compound in its dihydrochloride form.
化学反应分析
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups on the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as a modulator of specific biological pathways. It can be used to investigate the mechanisms of action of various biological processes.
Medicine: The compound has shown promise as a potential therapeutic agent. It is being explored for its ability to inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its chemical reactivity makes it suitable for various applications, including the production of polymers and other advanced materials.
作用机制
The mechanism of action of dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in signal transduction pathways. This inhibition can lead to changes in cellular processes, such as cell proliferation, apoptosis, or migration.
The molecular targets and pathways involved depend on the specific biological context in which the compound is used. Research has shown that the compound can affect pathways such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.
相似化合物的比较
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride can be compared with other pyrrolopyridine derivatives. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrrolo[1,2-a]pyrazines: These compounds have a different ring fusion pattern but can exhibit similar chemical reactivity and biological properties.
Pyridine derivatives: Compounds with a pyridine ring can have diverse chemical and biological activities, depending on the substituents attached to the ring.
The uniqueness of this compound lies in its specific structure and the presence of the dimethylaminoethyl group, which can influence its interactions with biological targets and its overall reactivity.
属性
分子式 |
C11H17Cl2N3 |
|---|---|
分子量 |
262.18 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-14(2)7-5-9-8-13-10-4-3-6-12-11(9)10;;/h3-4,6,8,13H,5,7H2,1-2H3;2*1H |
InChI 键 |
AAFGVOINYWENPC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=CNC2=C1N=CC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



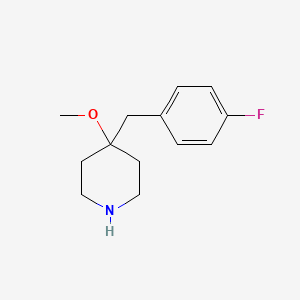
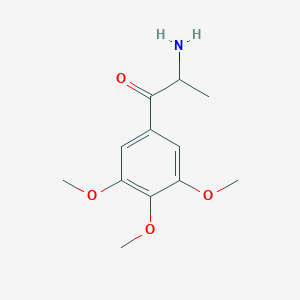
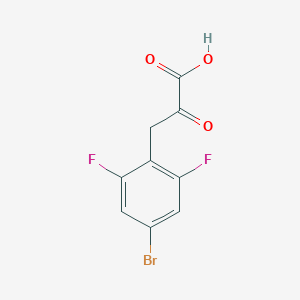
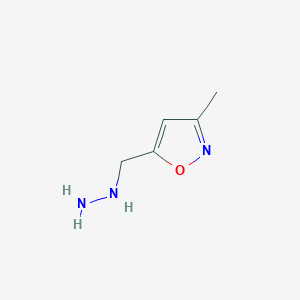
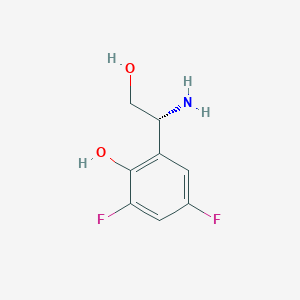
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
